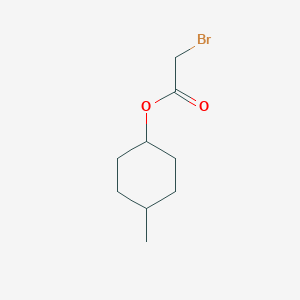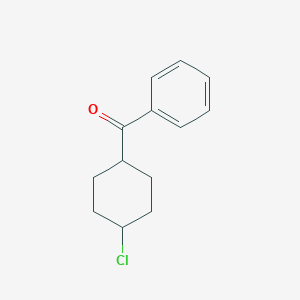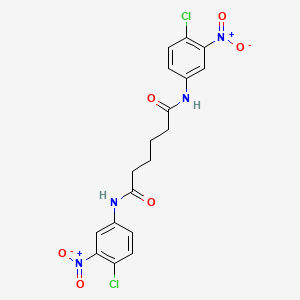
4-Methylcyclohexyl bromoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylcyclohexyl bromoacetate is an organic compound with the molecular formula C9H15BrO2 It is a bromoacetate ester derivative of 4-methylcyclohexanol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcyclohexyl bromoacetate typically involves the esterification of 4-methylcyclohexanol with bromoacetic acid or its derivatives. One common method is the reaction of 4-methylcyclohexanol with bromoacetyl bromide in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
化学反应分析
Types of Reactions: 4-Methylcyclohexyl bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetate group can be replaced by various nucleophiles, such as amines or thiols, to form substituted products.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methylcyclohexanol and bromoacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia, primary and secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature.
Ester Hydrolysis: Acidic hydrolysis can be performed using dilute hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products:
Nucleophilic Substitution: Substituted 4-methylcyclohexyl derivatives.
Ester Hydrolysis: 4-Methylcyclohexanol and bromoacetic acid.
科学研究应用
4-Methylcyclohexyl bromoacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through esterification or nucleophilic substitution reactions.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or antimicrobial activity.
作用机制
The mechanism of action of 4-Methylcyclohexyl bromoacetate primarily involves its reactivity as an electrophile due to the presence of the bromoacetate group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution and esterification reactions, modifying the structure and function of target molecules.
相似化合物的比较
4-Methylcyclohexanol: The parent alcohol from which 4-Methylcyclohexyl bromoacetate is derived.
Bromoacetic Acid: The acid counterpart used in the esterification process.
4-Methylcyclohexyl Acetate: A similar ester compound where the bromine atom is replaced by a hydrogen atom.
Uniqueness: this compound is unique due to the presence of the bromoacetate group, which imparts distinct reactivity compared to its analogs
属性
CAS 编号 |
28384-27-2 |
|---|---|
分子式 |
C9H15BrO2 |
分子量 |
235.12 g/mol |
IUPAC 名称 |
(4-methylcyclohexyl) 2-bromoacetate |
InChI |
InChI=1S/C9H15BrO2/c1-7-2-4-8(5-3-7)12-9(11)6-10/h7-8H,2-6H2,1H3 |
InChI 键 |
DMUQRRGWKWYGMP-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)OC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-nitro-2-furanyl)methylideneamino]-2-benzofurancarboxamide](/img/structure/B14156804.png)
![3-[2-(1-Adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B14156810.png)
![19-methoxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-8-one](/img/structure/B14156819.png)
![3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14156820.png)
![[2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-quinoxalinyl]phenylmethanone](/img/structure/B14156826.png)

![3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide](/img/structure/B14156843.png)
![7'-methyl-2'-[(4-methylphenyl)carbonyl]-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one](/img/structure/B14156844.png)
![19-methoxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-8-one](/img/structure/B14156854.png)

![2-[[6-Amino-2-(3,4-dimethylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14156870.png)
![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide](/img/structure/B14156876.png)


